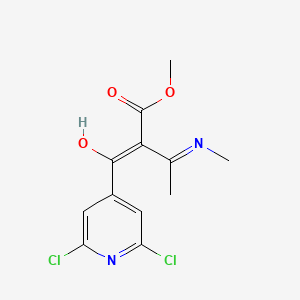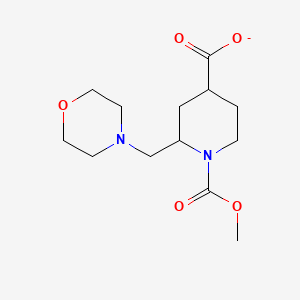
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate is a synthetic organic compound that belongs to the class of nicotinoyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichloronicotinic acid and methylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require specific solvents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms in the nicotinoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might find use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate would depend on its specific interactions with biological targets. Generally, such compounds might:
Molecular Targets: Bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,6-dichloronicotinoyl)-3-(methylamino)but-2-enoate: A closely related compound with similar structural features.
Ethyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate: An ethyl ester analog with potentially different physicochemical properties.
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(ethylamino)but-2-enoate: An analog with an ethylamino group instead of a methylamino group.
Uniqueness
Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate might exhibit unique properties due to the specific arrangement of its functional groups
Properties
Molecular Formula |
C12H12Cl2N2O3 |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2,6-dichloropyridin-4-yl)-hydroxymethylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-6(15-2)10(12(18)19-3)11(17)7-4-8(13)16-9(14)5-7/h4-5,17H,1-3H3/b11-10-,15-6? |
InChI Key |
VINGEACARNSONH-AVVUJZAYSA-N |
Isomeric SMILES |
CC(=NC)/C(=C(\C1=CC(=NC(=C1)Cl)Cl)/O)/C(=O)OC |
Canonical SMILES |
CC(=NC)C(=C(C1=CC(=NC(=C1)Cl)Cl)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B12342194.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342202.png)

![2-Bromobenzo[d]thiazole-5-carboxylic acid](/img/structure/B12342225.png)


![1-phenyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B12342263.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12342270.png)
![1-({4'-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B12342281.png)

![Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12342283.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide](/img/structure/B12342286.png)
